2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 109399-50-0
VCID: VC15906519
InChI: InChI=1S/C20H20O/c1-14(2)16-9-7-15(8-10-16)13-18-12-11-17-5-3-4-6-19(17)20(18)21/h3-10,13-14H,11-12H2,1-2H3/b18-13+
SMILES:
Molecular Formula: C20H20O
Molecular Weight: 276.4 g/mol

2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one

CAS No.: 109399-50-0

Cat. No.: VC15906519

Molecular Formula: C20H20O

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one - 109399-50-0

Specification

CAS No. 109399-50-0
Molecular Formula C20H20O
Molecular Weight 276.4 g/mol
IUPAC Name (2E)-2-[(4-propan-2-ylphenyl)methylidene]-3,4-dihydronaphthalen-1-one
Standard InChI InChI=1S/C20H20O/c1-14(2)16-9-7-15(8-10-16)13-18-12-11-17-5-3-4-6-19(17)20(18)21/h3-10,13-14H,11-12H2,1-2H3/b18-13+
Standard InChI Key ROZPBKIAQVTJRJ-QGOAFFKASA-N
Isomeric SMILES CC(C)C1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O
Canonical SMILES CC(C)C1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O

Introduction

Chemical Structure and Nomenclature

Structural Features

2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone bridge connecting a naphthalenone moiety and a substituted benzylidene group. The core structure consists of a partially hydrogenated naphthalene ring (3,4-dihydronaphthalen-1(2H)-one) fused to a prochiral ketone group at position 1. The benzylidene substituent at position 2 introduces a conjugated π-system, with the 4-isopropyl group contributing steric bulk and electron-donating effects .

IUPAC Nomenclature and Isomerism

The systematic IUPAC name, 2-[(4-propan-2-ylphenyl)methylidene]-3,4-dihydro-1H-naphthalen-1-one, reflects the compound’s bicyclic framework and substituent positioning. The E-configuration of the benzylidene double bond is thermodynamically favored due to conjugation with the aromatic rings, as observed in analogous chalcone derivatives .

Synthesis and Optimization

Claisen-Schmidt Condensation

The synthesis of 2-(4-isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one follows the Claisen-Schmidt condensation mechanism, a widely employed method for chalcone derivatives . This one-pot reaction involves the base-catalyzed aldol condensation between 1-tetralone and 4-isopropylbenzaldehyde.

Representative Synthetic Protocol

  • Reaction Setup: A mixture of 1-tetralone (0.043 mol), 4-isopropylbenzaldehyde (0.043 mol), NaOH (2.2 g), ethanol (12.25 mL), and water (20 mL) is stirred at 15–30°C for 48 hours .

  • Acid Treatment: The crude product is refluxed in glacial acetic acid (15 mL) for 3 hours to promote cyclization and dehydration .

  • Purification: Recrystallization from absolute ethanol yields pure crystals, with typical yields ranging from 72% to 78% for analogous compounds .

Alternative Catalytic Approaches

Recent advancements utilize p-toluenesulfonic acid (PTSA) as a Brønsted acid catalyst in refluxing ethanol, achieving comparable yields (80–84%) for hydroxylated analogs . This method avoids strong bases, potentially enhancing compatibility with acid-sensitive substituents.

Table 1: Comparative Synthesis Data for Analogous Chalcone Derivatives

SubstituentCatalystTemp (°C)Time (h)Yield (%)MP (°C)
4-Chloro NaOH15–304872210–212
4-Methoxy NaOH15–304872215–217
4-Hydroxy PTSA78 (reflux)2445257–261
4-Isopropyl*NaOH/PTSA15–30/7848/2470–75*190–195*

*Predicted values based on steric and electronic effects of the isopropyl group.

Physicochemical Characterization

Melting Point and Solubility

Biological Evaluation and Applications

Antifungal Activity

Chalcone derivatives demonstrate concentration-dependent antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from 32–128 μg/mL for halogenated analogs . The electron-donating isopropyl group may reduce potency compared to chloro- or bromo-substituted derivatives, as observed in QSAR studies correlating Hammett σ values with antifungal efficacy .

Table 2: Hypothetical Biological Activity Profile

OrganismPredicted MIC (μg/mL)Reference Compound MIC
Candida albicans64–12832–64 (4-Cl derivative)
Aspergillus niger128–25664–128 (4-Br derivative)

Comparative Analysis with Analogous Chalcone Derivatives

Electronic Effects

  • Electron-Withdrawing Groups (Cl, Br): Increase antifungal potency by 2–4× compared to electron-donating groups

  • Electron-Donating Groups (OCH₃, iPr): Improve solubility but reduce antimicrobial efficacy

Steric Considerations

The 4-isopropyl group’s van der Waals volume (98.9 ų) versus 4-Cl (27.0 ų) may hinder membrane penetration in biological systems, offsetting potential hydrophobic advantages .

Future Perspectives

Structural Modifications

  • Hybrid Derivatives: Incorporation of sulfonamide or triazole moieties to enhance bioavailability

  • Nanoparticle Formulations: Lipid-based encapsulation to overcome solubility limitations

Computational Modeling

Molecular docking studies using fungal CYP51 (Lanosterol 14α-demethylase) could elucidate binding interactions, guiding rational design of optimized analogs.

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